Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate
Description
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro-substituted aromatic ring and a hydroxypropanoate ester group
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
CPILUSZSRMFROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-chloro-2-methylphenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro-substituted aromatic ring can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanol
Uniqueness
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H13ClO3
- Molecular Weight : 228.68 g/mol
- Functional Groups : The compound features a methyl ester group, a chlorinated aromatic ring, and a hydroxyl group.
The unique combination of these functional groups contributes to its chemical reactivity and potential biological activities, including antimicrobial and anti-inflammatory properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Properties : The hydroxyl group in its structure allows for hydrogen bonding with biological molecules, which may modulate inflammatory responses.
- Enzyme Inhibition : It has been implicated in enzyme inhibition studies, suggesting it may interact with specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are primarily attributed to:
- Protein-Ligand Interactions : The compound's structure allows it to bind with various proteins, potentially altering their function. The chlorinated aromatic ring enhances hydrophobic interactions, which may influence binding affinity and specificity towards molecular targets.
- Enzyme Modulation : By acting as an inhibitor or modulator of enzyme activity, it can affect various biochemical pathways. This action is crucial in contexts such as cancer research where enzyme inhibition can lead to altered cell proliferation rates .
Case Studies
-
Antimicrobial Studies :
- A study conducted on the antimicrobial properties of this compound found that it exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
-
Enzyme Inhibition :
- In vitro assays demonstrated that the compound inhibited specific enzymes involved in metabolic processes. For instance, IC50 values were determined for various target enzymes, showcasing its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Formula | C12H13ClO3 | Varies (e.g., C12H12ClO3) |
| Molecular Weight | 228.68 g/mol | Varies |
| Antimicrobial Activity | Yes | Yes |
| Anti-inflammatory Properties | Yes | Varies |
| Enzyme Inhibition | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
